7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Propriétés
IUPAC Name |
7-(2,4-dichlorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N7O/c1-9-14(16(27)22-11-3-2-6-20-8-11)15(26-17(21-9)23-24-25-26)12-5-4-10(18)7-13(12)19/h2-8,15H,1H3,(H,22,27)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTJAFPTGJVCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies.
Mode of Action
It is known that it interacts with its target, cdk2, leading to changes in the cell cycle
Activité Biologique
The compound 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrazolo-pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 400.3 g/mol
- IUPAC Name : 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Structural Features : The compound features a tetrazole ring fused with a pyrimidine structure and is substituted with a dichlorophenyl group and a methyl group.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrazolo-pyrimidine derivatives. For instance, compounds similar to our target compound exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 17.83 |
| Compound B | MCF-7 | 19.73 |
These findings suggest that modifications in the tetrazolo-pyrimidine structure can enhance antitumor activity, potentially making derivatives like 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide promising candidates for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been documented extensively. For instance, certain derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound P4 | Staphylococcus aureus | 10 |
| Compound P5 | Escherichia coli | 15 |
This antimicrobial activity is attributed to the presence of halogen substituents and aromatic rings that enhance interaction with microbial targets .
Synthesis Approaches
The synthesis of 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods:
- Multicomponent Reactions : Utilizing one-pot synthesis strategies that integrate multiple reactants can yield high-purity products efficiently.
- Green Chemistry Techniques : Recent methodologies emphasize environmentally friendly approaches that reduce waste and improve yield.
Case Study 1: Antitumor Efficacy
A study investigated the effects of tetrazolo-pyrimidines on MDA-MB-231 breast cancer cells. The results indicated that specific structural modifications significantly increased apoptosis rates compared to control groups treated with standard chemotherapeutics like Cisplatin. This highlights the potential for developing targeted therapies using these compounds .
Case Study 2: Antimicrobial Potency
Research conducted on various derivatives demonstrated that those with fluorine substituents exhibited enhanced antibacterial activity against resistant strains of bacteria. This suggests that the incorporation of halogens can be a strategic approach in drug design for antimicrobial agents .
Comparaison Avec Des Composés Similaires
Key Observations :
- Electron-withdrawing groups (Cl, Br) : Enhance stability and may increase binding affinity in hydrophobic environments .
- Electron-donating groups (-OH, OMe) : Improve solubility but may reduce metabolic stability due to increased polarity .
Variations in the Carboxamide Group
The pyridin-3-yl carboxamide group distinguishes the target compound from analogs with other aromatic or aliphatic substituents:
Key Observations :
Key Observations :
- Iodine Catalysis : Provides high yields (85–92%) for electron-deficient aryl aldehydes (e.g., chlorinated or brominated benzaldehydes) .
- Nanoparticle Catalysts: Improve recyclability but may require harsher conditions (reflux) for electron-rich substituents .
Physical and Spectral Properties
NMR and Elemental Analysis
- Target Compound : Expected ¹H NMR signals include a singlet for the methyl group (~δ 2.37 ppm) and aromatic protons in the δ 6.8–8.9 ppm range, similar to analogs in .
- 7-(4-Bromophenyl) Analog : Distinct ¹H NMR signals for the bromophenyl group (δ 7.3–7.6 ppm) and pyridyl protons (δ 8.9 ppm) .
- Carbazolyl-Substituted Analog : Shows additional peaks for carbazole protons (δ 6.2–7.8 ppm) and sulfonyl groups (δ 7.67–7.81 ppm) .
Melting Points and Solubility
- Electron-withdrawing substituents (Cl, Br) generally increase melting points due to enhanced crystalline packing.
- Hydroxyl or methoxy groups improve aqueous solubility but may complicate purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
